N-[3-(1H-imidazol-1-yl)propyl]-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide
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Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide is a complex organic compound that features an imidazole ring and a naphthofuran moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the naphthofuran moiety is a fused ring system combining naphthalene and furan structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the imidazole derivative, which can be synthesized through the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine with appropriate aldehydes or ketones . The naphthofuran moiety can be synthesized through cyclization reactions involving naphthalene derivatives and furan precursors .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of imidazole derivatives with different functional groups .
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Potential therapeutic applications include antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions and participate in coordination chemistry, affecting enzyme activity and signaling pathways. The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with an imidazole ring.
Etonitazene: An analgesic with an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole ring.
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide is unique due to its combination of an imidazole ring and a naphthofuran moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-19(21-8-3-10-22-11-9-20-13-22)18-12-16-15-5-2-1-4-14(15)6-7-17(16)24-18/h1-2,4-7,9,11,13,18H,3,8,10,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIJSOPYKDTGLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C3=CC=CC=C3C=C2)C(=O)NCCCN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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